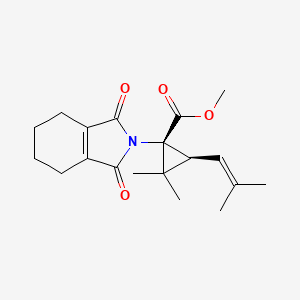

methyl (1R,3S)-1-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (1R,3S)-1-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate is a complex organic compound. It features a cyclopropane ring, a tetrahydroisoindole moiety, and a carboxylate ester group. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,3S)-1-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate typically involves multiple steps:

Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Introduction of the tetrahydroisoindole moiety: This step may involve the condensation of an appropriate amine with a dicarboxylic acid derivative.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropane ring or the tetrahydroisoindole moiety.

Reduction: Reduction reactions could target the carbonyl groups in the tetrahydroisoindole moiety.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

Substitution: Conditions for substitution reactions vary widely but may include the use of strong acids or bases, or specific catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of study in stereochemistry and reaction mechanisms.

Biology

In biological research, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor ligands. This compound could be explored for similar applications.

Medicine

Medicinal chemistry applications might include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets in unique ways, potentially leading to new treatments for various diseases.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Cyclopropane derivatives: These compounds share the cyclopropane ring structure and may have similar chemical reactivity.

Isoindole derivatives: Compounds with the isoindole moiety may have similar biological activities.

Carboxylate esters: These compounds share the ester functional group and may undergo similar chemical reactions.

Uniqueness

The uniqueness of methyl (1R,3S)-1-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate lies in its combination of these structural features, which may confer unique chemical and biological properties.

Biological Activity

Methyl (1R,3S)-1-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate is a complex organic compound with potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropane core and a dioxo isoindole moiety. Its molecular formula is C19H25NO4 with a molecular weight of approximately 331.41 g/mol. The stereochemistry at the 1R and 3S positions contributes to its biological activity.

Antioxidant Activity

Several studies have indicated that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals can be attributed to the presence of the dioxo group, which may facilitate electron donation.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound can possess antimicrobial properties against various pathogens. For instance, studies on structurally related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Enzyme Inhibition

In vitro studies suggest that this compound may act as an inhibitor of certain enzymes, including α-glucosidase. This activity is particularly relevant in the context of diabetes management, as α-glucosidase inhibitors can slow carbohydrate absorption and lower postprandial blood glucose levels. Docking studies indicate that the compound has a favorable binding affinity for the enzyme active site.

Case Studies

- Antioxidant Efficacy : A study examining various derivatives found that those containing similar dioxo structures exhibited IC50 values in the micromolar range for DPPH radical scavenging assays.

- Antimicrobial Testing : In a comparative analysis against standard antibiotics, compounds similar to this compound demonstrated significant zones of inhibition against Staphylococcus aureus and Escherichia coli.

- Enzyme Inhibition Studies : A recent docking study revealed that the compound binds effectively to α-glucosidase with an estimated binding energy of -8.6 kcal/mol, suggesting strong potential as a therapeutic agent for managing diabetes.

Data Tables

Properties

Molecular Formula |

C19H25NO4 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

methyl (1R,3S)-1-(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C19H25NO4/c1-11(2)10-14-18(3,4)19(14,17(23)24-5)20-15(21)12-8-6-7-9-13(12)16(20)22/h10,14H,6-9H2,1-5H3/t14-,19-/m0/s1 |

InChI Key |

GBQCLWHHWGQOTM-LIRRHRJNSA-N |

Isomeric SMILES |

CC(=C[C@@H]1[C@@](C1(C)C)(C(=O)OC)N2C(=O)C3=C(C2=O)CCCC3)C |

Canonical SMILES |

CC(=CC1C(C1(C(=O)OC)N2C(=O)C3=C(C2=O)CCCC3)(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.